molecular formula C10H14ClN B6252950 5,6,7,8-tetrahydronaphthalen-2-amine hydrochloride CAS No. 14765-92-5

5,6,7,8-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B6252950
CAS No.: 14765-92-5
M. Wt: 183.7
InChI Key:
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Description

5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride, also known as 5-amino-1,2,3,4-tetrahydronaphthalene hydrochloride, is a chemical compound with the molecular formula C₁₀H₁₃N. It is a derivative of naphthalene, featuring an amine group at the 2-position of the tetrahydronaphthalene ring system. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of naphthalene derivatives. One common method involves the hydrogenation of 2-naphthylamine using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction typically proceeds in the presence of hydrogen gas to yield 5,6,7,8-tetrahydronaphthalen-2-amine hydrochloride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar hydrogenation techniques. The process involves continuous flow reactors and advanced catalyst systems to ensure high yield and purity. The production process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield naphthoquinones and other oxidized derivatives.

  • Reduction: Reduction reactions typically produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in various fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is utilized in biological studies to investigate the effects of amine derivatives on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydronaphthalen-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions. The specific mechanism of action depends on the context in which the compound is used and the biological system it interacts with.

Comparison with Similar Compounds

5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

  • 2-Naphthylamine: A close structural analog with an amine group at the 2-position of naphthalene.

  • 1,2,3,4-Tetrahydro-1-naphthylamine: Another tetrahydronaphthalene derivative with an amine group at the 1-position.

While these compounds share similarities, this compound is unique in its specific structural arrangement and chemical properties, making it suitable for specific applications in scientific research and industry.

Properties

CAS No.

14765-92-5

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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